Baohuoside VI
Overview
Description
Synthesis Analysis
The eco-efficient biphasic enzymatic hydrolysis method has been developed for the green production of baohuosides, including Baohuoside I, showcasing an improved synthesis approach with high efficiency and low environmental impact (Shen et al., 2019). This method exhibits a significant improvement over conventional acid hydrolysis techniques, suggesting a potential pathway for Baohuoside VI synthesis as well.
Molecular Structure Analysis
Research on Baohuoside I and related compounds indicates detailed molecular structure elucidation, primarily through advanced analytical techniques. Although specific studies on Baohuoside VI's molecular structure are scarce, the structural analysis of closely related compounds can provide insights into its potential molecular configuration and functional groups, given the similarities within flavonoids in the Epimedium genus.
Chemical Reactions and Properties
Baohuoside compounds undergo various chemical reactions, significantly influenced by their molecular structure. For instance, Baohuoside I's reactivity under certain conditions suggests potential pathways for derivative synthesis and modifications (Jin et al., 2012). Such reactions can provide a basis for understanding Baohuoside VI's chemical behavior and its interactions with other substances.
Physical Properties Analysis
The physical properties of baohuosides, including solubility, particle size, and phase behavior, are crucial for their application and effectiveness. Studies on Baohuoside I-phospholipid complexes reveal efforts to enhance solubility and bioavailability, suggesting similar considerations could apply to Baohuoside VI (Jin et al., 2012).
Chemical Properties Analysis
The chemical properties of baohuosides, such as their reactivity, stability, and interaction with biological molecules, are key to their pharmacological effects. For instance, the interaction of Baohuoside I with cellular components to induce apoptosis in cancer cells offers insights into the potential mechanisms through which Baohuoside VI may exert similar effects (Song et al., 2012).
Scientific Research Applications
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Biofuels and Bioproducts
- Baohuoside I and icariin are major active compounds in Epimedium Folium (EF) and have been used in the production of biofuels and bioproducts .
- A novel GH78 α-l-rhamnosidase AmRha catalyzed the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I .
- The high-level expression of AmRha in Komagataella phaffii GS115 attained an enzyme activity of 571.04 U/mL .
- The results obtained here provide a new insight into the preparation of high-value products icariin and baohuoside I from cheap raw EFs .
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Pharmaceutical Analysis
- Flavonoids such as baohuoside I and icaritin are the major active compounds in Epimedii Folium (EF) and possess excellent therapeutic effects on various diseases .
- Multidisciplinary strategies have been used to enhance the therapeutic effects of these flavonoids, integrating herbal medicine, enzyme engineering, and nanotechnology .
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Anticancer Activity
- Baohuoside I has shown potential anticancer activity in vitro and in vivo .
- It has been incorporated into mixed micelles based on lecithin and Solutol HS 15 to improve its solubility, which has shown a more potent antiproliferative action on non-small cell lung cancer (NSCLC) A549 cells .
- The antitumor efficacy test in nude mice showed that Baohuoside I exhibited significantly higher antitumor activity against NSCLC with lesser toxic effects on normal tissues .
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Inhibition of Tumor Angiogenesis
Safety And Hazards
When handling Baohuoside VI, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-OODDLEJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923099 | |
Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baohuoside VI | |
CAS RN |
119760-73-5 | |
Record name | Baohuoside VI | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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